molecular formula C20H10O2 B196076 Benzo(A)pyrene-6,12-dione CAS No. 3067-12-7

Benzo(A)pyrene-6,12-dione

Cat. No. B196076
CAS RN: 3067-12-7
M. Wt: 282.3 g/mol
InChI Key: HSJQJGAVYCLWJA-UHFFFAOYSA-N
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Description

Benzo(A)pyrene-6,12-dione is a derivative of Benzo(a)pyrene, a highly toxic and carcinogenic polycyclic aromatic hydrocarbon (PAH) . It is a crystalline, aromatic hydrocarbon consisting of five fused benzene rings . It contains a total of 36 bonds; 26 non-H bonds, 20 multiple bonds, 3 double bonds, 17 aromatic bonds, 5 six-membered rings, 6 ten-membered rings, 2 twelve-membered rings, and 2 ketones (aromatic) .


Synthesis Analysis

Benzo(A)pyrene-6,12-dione is formed during the incomplete combustion of organic matter at temperatures between 300 and 600°C . It is primarily found in automobile emissions, cigarette smoke, coal tar, and charcoal-broiled foods . Due to their lipophilic and hydrophobic characteristics, polycyclic aromatic hydrocarbon (PAH) finally accumulates in the food chain .


Molecular Structure Analysis

The molecular structure of Benzo(A)pyrene-6,12-dione consists of 20 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . It has a molecular weight of 282.292 Da . The structure includes 5 six-membered rings and 6 ten-membered rings .


Chemical Reactions Analysis

Benzo(A)pyrene-6,12-dione undergoes reversible, univalent oxidation-reduction cycles involving the corresponding benzo[a]pyrene diols and intermediate semiquinone radicals . Substantial amounts of hydrogen peroxide are produced during these autooxidations .


Physical And Chemical Properties Analysis

Benzo(A)pyrene-6,12-dione has a density of 1.4±0.1 g/cm³ and a boiling point of 531.9±50.0 °C at 760 mmHg . Its molar refractivity is 83.4±0.4 cm³ . It has 2 H bond acceptors and 0 H bond donors .

Scientific Research Applications

Environmental Monitoring and Analysis

  • Air Particulate Matter Analysis : Benzo(a)pyrene-6,12-dione (B[a]P-6,12-dione) is a key product of oxidative degradation of Benzo[a]pyrene (B[a]P) in atmospheric conditions, particularly in air particulate matter. It has been observed that B[a]P dione concentrations in the air do not directly correlate with B[a]P and total carbon concentrations, but rather show a correlation with solar irradiation, suggesting a significant role in environmental monitoring and analysis (Koeber, Bayona, & Niessner, 1999).

Soil Remediation

  • Fenton Oxidation for Soil Remediation : In a study on the treatment of Benzo(a)pyrene (B[a]P) in ethanol, it was found that Fenton oxidation effectively removed over 99.8% of B[a]P. This process generated B[a]P-1,6-, -3,6-, and -6,12-dione as oxidation products, which are known to have lower toxicity than B[a]P. This indicates a potential application in soil remediation, as these dione derivatives are more biodegradable and less harmful (Lee & Hosomi, 2001).

Understanding Carcinogenesis

  • Role in Carcinogenesis : The quinone metabolites of benzo[a]pyrene, including B[a]P-6,12-dione, undergo univalent oxidation-reduction cycles involving corresponding benzo[a]pyrenediols and intermediate semiquinone radicals. These cycles, including the formation and decay of reactive oxygen species, are implicated in DNA strand scission and cellular damage, thus providing insights into the mechanisms of carcinogenesis (Lorentzen & Ts'o, 1977).

Environmental Health and Toxicology

  • Formation and Toxicity of Free Radicals : The interaction of B[a]P with specific materials, such as Cu(II)-montmorillonite, leads to the formation of environmentally persistent free radicals (EPFRs). The transformation products, including B[a]P-6,12-dione, contribute to the generation of reactive oxygen species (ROS) that can cause oxidative stress and cellular damage. This has significant implications for understanding environmental health risks (Zhao et al., 2019).

Safety And Hazards

Benzo(A)pyrene-6,12-dione is a questionable carcinogen with experimental neoplastigenic data . Mutation data has been reported . When heated to decomposition, it emits acrid smoke and irritating fumes . It may cause an allergic skin reaction, genetic defects, cancer, and may damage fertility or the unborn child .

Future Directions

Future research could focus on further elucidating the mechanisms of Benzo(A)pyrene-6,12-dione’s photodegradation , as well as its effects on lipid metabolism . Additionally, the development of more effective methods for detecting and quantifying Benzo(A)pyrene-6,12-dione in environmental samples could be a valuable area of study .

properties

IUPAC Name

benzo[b]pyrene-6,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O2/c21-17-10-16-12-5-1-2-6-13(12)20(22)15-9-8-11-4-3-7-14(17)18(11)19(15)16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJQJGAVYCLWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=O)C4=CC=CC5=C4C3=C(C2=O)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952916
Record name Benzo[pqr]tetraphene-6,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo(A)pyrene-6,12-dione

CAS RN

3067-12-7, 64133-80-8
Record name Benzo[a]pyrene-6,12-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3067-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene-6,12-quinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-6,12-dione, radical ion(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[pqr]tetraphene-6,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZO(A)PYRENE-6,12-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWW9F0H8TO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
SA Lesko, RJ Lorentzen - … and Environmental Health, Part A Current …, 1985 - Taylor & Francis
Three isomeric quinone metabolites of the environmental carcinogen benzo[a]pyrene undergo reversible, univalent oxidation‐reduction cycles involving the corresponding benzo[a]…
Number of citations: 37 www.tandfonline.com
ZD Li, LZ Liu, X Shi, J Fang, BH Jiang - Biochemical and biophysical …, 2007 - Elsevier
Vascular endothelial growth factor (VEGF) is a potent angiogenesis inducer for tumor growth and angiogenesis. Benzo[a]pyrene (BaP) belongs to polycyclic aromatic hydrocarbons (…
Number of citations: 36 www.sciencedirect.com
TL Gibson, LL Smith - The Journal of Organic Chemistry, 1979 - ACS Publications
Infrared spectra were recorded in potassium bromide wafers using a Perkin-Elmer Model 237 spectrophotometer. 2H NMR spectra were recorded on a Varían A60A spectrophotometer. …
Number of citations: 8 pubs.acs.org
L Flowers-Geary, RG Harvey, TM Penning - Carcinogenesis, 1995 - academic.oup.com
Dihydrodiol dehydrogenase (DD) has been shown to catalyze the oxidation of (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BP-diol) to yield benzo[a]pyrene-7,8-dione (BPQ) in …
Number of citations: 32 academic.oup.com
L Luo, Z Xiao, B Chen, F Cai, L Fang… - … science & technology, 2018 - ACS Publications
Phototransformation is one of the most important transformation pathways of organic contaminants in the water environment. However, how active compounds enable and accelerate …
Number of citations: 19 pubs.acs.org
M POLOVKA, P ŠIMKO, E KOLEK… - SÚČASNÝ STAV A … - chemicke-listy.cz
Oxidised forms of polycyclic aromatic hydrocarbons (PAHs) from which benzo [a] pyrene (BaP) was chosen as a reference to express their dangerousness for living organisms, reveal …
Number of citations: 2 www.chemicke-listy.cz
A Bednáriková, B Skláršová, E Kolek, P Šimko - Chem. Listy, 2010 - chemicke-listy.cz
It is generally accepted, that the occurrence of polycyclic aromatic hydrocarbons (PAHs) in food is a result of their deposition from air on the surface of plants, and the pollutions resulting …
Number of citations: 2 www.chemicke-listy.cz
BD Lee, M Hosomi - Water research, 2001 - Elsevier
After multiple ethanol washings followed by distillation, concentrated benzo(a)pyrene (B(a)P) in ethanol (≈85mgL –1 ) was treated by Fenton oxidation, where >99.8% of B(a)P was …
Number of citations: 57 www.sciencedirect.com
JZ Byczkowski, AP Kulkarni - Xenobiotica, 1992 - Taylor & Francis
1. Co-oxygenation of 14 C-labelled benzo(a)pyrene and benzo(a)pyrene-7,8-dihydrodiol was studied in rat lung cytosol, using linoleic acid as a co-substrate. Covalently bound and …
Number of citations: 21 www.tandfonline.com
SG Hundley, RI Freudenthal - Cancer Research, 1977 - AACR
The metabolism of benzo(a)pyrene was determined, using rhesus monkey hepatic and pulmonary microsomal enzymes. Metabolites were separated by high-pressure liquid …
Number of citations: 31 aacrjournals.org

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